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Introduction

2-Propoxybutane (also known as sec-butyl propyl ether) is an aliphatic ether with the chemical
formula C7H160.[1][2] Its accurate identification and quantification are crucial in various
research and development settings, including its use as a solvent or as an intermediate in
organic synthesis. These application notes provide detailed protocols for the identification and
characterization of 2-propoxybutane using modern analytical techniques, including Gas
Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of 2-Propoxybutane

A summary of the key physicochemical properties of 2-propoxybutane is presented in Table 1.
This data is essential for the appropriate handling, storage, and analysis of the compound.

Table 1: Physicochemical Properties of 2-Propoxybutane
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Property Value Reference
Molecular Formula C7H160 [1112]
Molecular Weight 116.20 g/mol [11[2][3]
CAS Number 61962-23-0 [11[2]
Boiling Point (estimated) 117.3°C [2]

Density (estimated) 0.7684 g/cm3 [2]
Refractive Index (estimated) 1.3897 [2]

Vapor Pressure (at 25°C) 29.6 mmHg [2]

Analytical Workflow for Identification

A logical workflow for the comprehensive identification and characterization of 2-
propoxybutane is outlined below. This process ensures a multi-faceted approach, leading to a
high-confidence identification.
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Figure 1. Analytical Workflow for 2-Propoxybutane Identification
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Caption: Analytical Workflow for 2-Propoxybutane Identification

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like
2-propoxybutane. It provides both retention time data for chromatographic separation and a
mass spectrum for structural elucidation.

a. Sample Preparation:
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e Prepare a stock solution of 2-propoxybutane (e.g., 1 mg/mL) in a volatile solvent such as
hexane or ethyl acetate.

» Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100
pg/mL).

e For unknown samples, dissolve a known quantity in the chosen solvent to achieve a
concentration within the calibration range.

« Filter all solutions through a 0.45 um syringe filter prior to injection.
b. Instrumentation and Conditions:
A standard GC-MS system can be utilized with the parameters outlined in Table 2.

Table 2: Suggested GC-MS Instrumental Parameters
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Parameter Recommended Setting
GC System Agilent 6890N or equivalent
HP-5ms (30 m x 0.25 mm, 0.25 pm film
Column thickness) or equivalent non-polar capillary
column
Injector Temperature 250 °C

Injection Mode

Split (e.g., 50:1) or Splitless, depending on
concentration

Injection Volume

1L

Carrier Gas

Helium at a constant flow of 1.0 mL/min

Oven Temperature Program

Initial: 50 °C, hold for 2 minRamp: 10 °C/min to
200 °CHold: 2 min at 200 °C

MS System Agilent 5975 or equivalent
Transfer Line Temperature 280 °C
lon Source Temperature 230 °C

lonization Mode

Electron lonization (El) at 70 eV

Mass Scan Range

m/z 35-300

(9]

o

. Data Analysis:

Qualitative Identification: The identity of 2-propoxybutane is confirmed by comparing the

acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST,

Wiley). The fragmentation pattern is key to identification.

Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a

characteristic ion against the concentration of the standards. The concentration of 2-

propoxybutane in unknown samples is then determined from this curve.

. Expected Mass Spectrum Data:
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While a full, experimentally derived fragmentation pattern is proprietary to spectral databases,
the major fragments can be predicted based on the structure of 2-propoxybutane. The
molecular ion peak (M+) would be at m/z 116. Common fragmentation pathways for ethers
include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the
C-O bond.

Table 3: Predicted Major Mass Fragments for 2-Propoxybutane

m/z Possible Fragment Structure

116 [CH3CH2CH20CH(CH3)CH2CH3]+ (Molecular

lon)
87 [CH3CH2CH20OCH(CH3)]+
73 [CH3CH2CH20]+
57 [CH(CH3)CH2CH3]+
43 [CH3CH2CH2]+
29 [CH3CH2]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 13C NMR are invaluable for the unambiguous structural confirmation of
2-propoxybutane.

a. Sample Preparation:

e For a standard 5 mm NMR tube, dissolve 5-25 mg of 2-propoxybutane in approximately
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls).[4]

o Ensure the sample is completely dissolved. If necessary, vortex or gently warm the sample.

« Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to
remove any particulate matter.[5]
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

b. Instrumentation and Conditions:
A standard NMR spectrometer can be used. Typical parameters are provided in Table 4.

Table 4: Suggested NMR Spectrometer Parameters

Parameter 'H NMR 3C NMR
Spectrometer Frequency 300-600 MHz 75-150 MHz
Solvent CDCls CDCls
Temperature 25°C 25°C
Number of Scans 16-64 512-2048
Relaxation Delay 1-2s 2-5s

c. Expected Spectral Data:

Based on the structure of 2-propoxybutane, specific chemical shifts and multiplicities are
expected in both *H and 13C NMR spectra. Hydrogens and carbons on carbons adjacent to the
ether oxygen will be shifted downfield.[6][7]

Table 5: Predicted *H and *3C NMR Chemical Shifts for 2-Propoxybutane
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Atom Type Prt-?‘dicted 'H Chemical Prt-?‘dicted 13C Chemical
Shift (ppm) Shift (ppm)
-O-CH- ~3.4-3.6 ~75-80
-O-CHa- ~3.3-35 ~70-75
-O-CH-CHz- ~1.4-1.6 ~25-30
-O-CH2-CHa2- ~1.5-1.7 ~20-25
-O-CH-CH2-CHs ~0.8-1.0 ~10- 15
-O-CH2-CH2-CHs ~09-1.1 ~10- 15
-O-CH(CHs3)- ~1.1-1.3 ~15-20

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent
and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For 2-propoxybutane, the key absorption will be the C-O-
C ether linkage.

a. Sample Preparation:

o Neat Liquid: Place a drop of neat 2-propoxybutane between two salt plates (e.g., NaCl or
KBr).

o Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto
the ATR crystal. This is often the simplest method for liquid samples.

b. Instrumentation and Conditions:
A standard FTIR spectrometer can be used.

Table 6: Suggested FTIR Spectrometer Parameters
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Parameter Recommended Setting
Scan Range 4000 - 600 cm~?
Resolution 4cmt

Number of Scans 16-32

c. Expected Spectral Data:

The FTIR spectrum of 2-propoxybutane will be characterized by C-H stretching and bending
vibrations, and a strong, characteristic C-O stretching band.

Table 7: Characteristic IR Absorption Bands for 2-Propoxybutane

Wavenumber (cm~—2) Vibration Type Intensity

2960-2850 C-H stretch (alkane) Strong
C-H bend (methylene and )

1465-1450 Medium
methyl)

1380-1370 C-H bend (methyl) Medium

1150-1085 C-O-C stretch (ether) Strong

The absence of a broad O-H stretch around 3300 cm~t and a C=0 stretch around 1700 cm~1
helps to confirm that the compound is an ether and not an alcohol or a carbonyl-containing

compound.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable
framework for the unequivocal identification and characterization of 2-propoxybutane. The
protocols and expected data presented in these application notes serve as a comprehensive
guide for researchers and scientists in various fields. For quantitative purposes, GC-MS with
the use of appropriate calibration standards is the recommended technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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